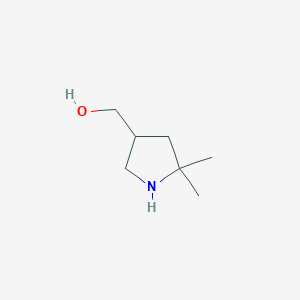

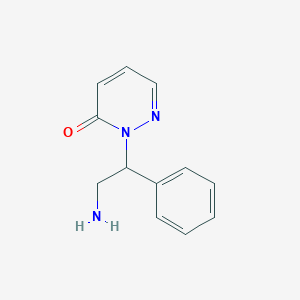

2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline

Overview

Description

The compound “2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline” is a complex organic molecule that contains an aniline group (a benzene ring attached to an amine group), a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms), and an ether group (an oxygen atom connected to two carbon atoms) .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolidine ring, the introduction of the aniline group, and the creation of the ether linkage. This could potentially be achieved through a multi-step synthesis involving reactions such as nucleophilic substitution, condensation, and ring-closing reactions .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The ether and pyrrolidine groups could potentially introduce some steric hindrance, affecting the overall shape of the molecule. The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role. For example, the ether group might make the compound more soluble in organic solvents, while the aniline group could potentially form hydrogen bonds .Scientific Research Applications

Behavioral Pharmacology and Antidepressant Potential

The compound AR-A000002, related to the chemical structure of interest, has demonstrated potential in behavioral pharmacology, specifically in profiling anxiolytic and antidepressant effects. This is based on its function as a selective 5-hydroxytryptamine (HT)1B antagonist, showing efficacy in various paradigms indicative of antidepressant activity, such as increasing the number of reinforcers in differential reinforcement of low rates schedule and blocking escape failures in learned helplessness paradigms in guinea pigs. These findings suggest the utility of 5-HT1B antagonists in treating anxiety and affective disorders (Hudzik et al., 2003).

Synthesis and Structural Properties

Research on the synthesis and structural properties of novel substituted compounds, including those similar to 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline, reveals insights into the formation of various products depending on the type of amine and reaction conditions. This includes the formation of imines and thiazolidin-4-ones when reacting chloral with substituted anilines, highlighting the versatility and reactivity of such compounds in chemical synthesis (Issac & Tierney, 1996).

Liquid Crystal Technology

The study of methylene-linked liquid crystal dimers, including those structurally related to the compound of interest, has advanced the understanding of liquid crystal technology. These compounds exhibit unique transitional properties, such as the formation of a twist-bend nematic phase, which could have implications for developing new liquid crystal displays and materials (Henderson & Imrie, 2011).

Environmental Impact of Chemical Compounds

Research on the environmental impact of aniline and its derivatives, including potential genotoxic effects and their relationship to carcinogenicity, provides important insights into the safety and regulatory considerations for chemicals in this class. Understanding the mechanisms behind the environmental persistence and biological effects of these compounds is crucial for assessing their overall impact on health and the environment (Bomhard & Herbold, 2005).

Chemical Fixation of CO2

The chemical fixation of CO2 with aniline derivatives presents a novel approach to synthesizing functionalized azole compounds. This strategy utilizes carbon dioxide, a readily available and environmentally friendly resource, to create value-added chemicals, demonstrating the potential of aniline derivatives in sustainable chemistry and contributing to efforts to mitigate climate change (Vessally et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds, such as anilines, are known to interact with various enzymes and receptors in the body .

Mode of Action

It’s worth noting that anilines and their derivatives often undergo metabolic activation via n-hydroxylation . This process can lead to the formation of reactive intermediates, which can further interact with cellular targets .

Biochemical Pathways

Anilines and their derivatives are known to be involved in various biochemical reactions, including the suzuki–miyaura cross-coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a fundamental process in organic chemistry .

Pharmacokinetics

Anilines and their derivatives are known to undergo extensive metabolism in the body . The rate of elimination of these compounds can vary depending on their structure . For instance, the presence of a methyl group at the C2-position may generally suppress fast metabolic rates of dimethyl aniline derivatives that promote metabolic activation reactions at NH2 moieties .

Result of Action

Anilines and their derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-(Ethoxymethyl)-4-methylpyrrolidin-1-yl)aniline. For instance, the Suzuki–Miyaura cross-coupling reaction, which involves anilines, is known to be influenced by reaction conditions . Additionally, the presence of certain functional groups in the chemical structure can affect the compound’s reactivity and stability .

properties

IUPAC Name |

2-[3-(ethoxymethyl)-4-methylpyrrolidin-1-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-3-17-10-12-9-16(8-11(12)2)14-7-5-4-6-13(14)15/h4-7,11-12H,3,8-10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEMWYMMUFCVOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CN(CC1C)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Difluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B1490074.png)

![4-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B1490084.png)

![8-Chloro-3-iodoimidazo[1,2-A]pyridine](/img/structure/B1490087.png)